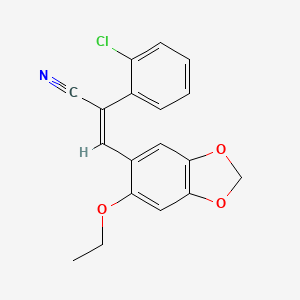
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylonitrile family and is commonly referred to as CPEB. The compound's chemical structure consists of a chlorophenyl group, an ethoxybenzodioxol group, and a nitrile group.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. The compound has also been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activity at low concentrations. Another advantage is that the compound is relatively easy to synthesize and purify. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions that can be explored with regards to 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile. One direction is to further investigate the compound's anti-inflammatory and anti-cancer properties, including its mechanism of action and potential therapeutic applications. Another direction is to explore the compound's potential as a drug delivery system, as it has been shown to have good cellular uptake and bioavailability. Additionally, the compound's potential as a fluorescent probe for imaging applications can also be explored.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde and 6-ethoxy-1,3-benzodioxole with malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested on various cell lines and animal models, and the results have been promising.
properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-21-16-9-18-17(22-11-23-18)8-12(16)7-13(10-20)14-5-3-4-6-15(14)19/h3-9H,2,11H2,1H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGOBLCPJKLDNV-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=CC=C3Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(/C#N)\C3=CC=CC=C3Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
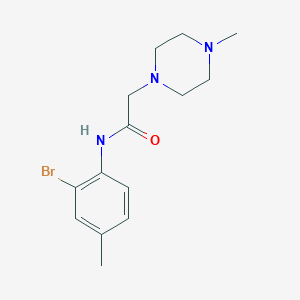
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
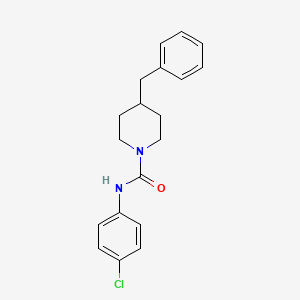
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)
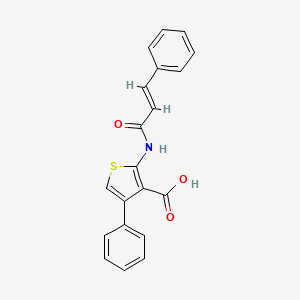


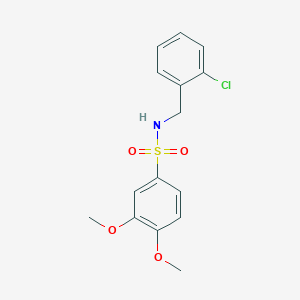
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)
![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)